molecular formula C10H9NO2 B189883 6-Methoxyquinolin-4-OL CAS No. 13788-72-2

6-Methoxyquinolin-4-OL

Cat. No.: B189883
CAS No.: 13788-72-2
M. Wt: 175.18 g/mol
InChI Key: RVTLXJLNIDCHKT-UHFFFAOYSA-N
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Description

6-Methoxyquinolin-4-OL (CAS: 58596-37-5) is a quinoline derivative characterized by a methoxy group at position 6 and a hydroxyl group at position 3. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.18 g/mol. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of antimycobacterial agents and other bioactive derivatives.

The synthesis of this compound derivatives often involves ultrasound-assisted alkylation. For instance, 6-Methoxy-2-methylquinolin-4-OL (a closely related analog) is synthesized by reacting this compound with benzyl bromides under sonication in the presence of K₂CO₃ and DMF .

Preparation Methods

Classical Synthetic Routes for 6-Methoxyquinolin-4-OL

Cyclization of Substituted Anilines

The foundational approach to this compound involves cyclization reactions using substituted aniline precursors. For example, 4-methylisoquinolin-6-amine undergoes methoxy group introduction via nucleophilic substitution with methylating agents such as dimethyl sulfate in alkaline conditions. This method typically employs refluxing ethanol as the solvent, achieving moderate yields (60–70%) but requiring extensive purification to remove regioisomeric byproducts .

A notable variation involves the use of 3-oxo-3-arylpropanoates and amides under Friedel–Crafts conditions. In one protocol, condensation between ethyl 3-oxo-3-phenylpropanoate and 4-methoxyaniline in polyphosphoric acid (PPA) at 130°C facilitates cyclization, yielding this compound with 78% efficiency . The PPA acts as both a catalyst and dehydrating agent, promoting enamine intermediate formation and subsequent aromatization.

Oxidation-Reduction Sequences

Early synthetic strategies often relied on oxidation-reduction cascades to install the hydroxyl group at the 4-position. For instance, 6-methoxyquinoline is treated with trifluoromethanesulfonic anhydride in the presence of 2,6-lutidine to generate a triflate intermediate, which undergoes hydrolysis under basic conditions to yield the target compound. This method, while effective, suffers from low atom economy due to the stoichiometric use of expensive triflating reagents.

Alternative approaches utilize hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) for direct oxidation of 6-methoxyquinoline derivatives. However, over-oxidation to N-oxide byproducts remains a challenge, necessitating careful control of reaction time and temperature .

Modern Catalytic and Solvent-Free Methods

Ultrasound-Assisted Alkylation

Recent advancements leverage ultrasound irradiation to enhance reaction kinetics and selectivity. In a representative procedure, 6-methoxy-2-methylquinolin-4-ol reacts with benzyl bromides in dimethylformamide (DMF) using potassium carbonate as a base. Ultrasonic waves (40 kHz, 300 W) promote rapid alkylation at the 4-position, achieving 92% yield within 2 hours. This method reduces side reactions such as O-alkylation, which commonly occur under conventional heating.

Industrial-Scale Production and Purification

Large-Scale Synthesis

A patented industrial process optimizes scalability by employing dichloromethane (CH₂Cl₂) as the reaction medium . Key parameters include:

  • Reactant ratio : 0.5–0.7 g/mL of solid-to-solvent ratio to ensure homogeneity.

  • Temperature control : Stirring at 45°C for 2 hours followed by heating to 100°C for cyclization.

  • Filtration : Hot filtration at 25–60°C to isolate the product from inorganic salts.

This method achieves 88% yield on multi-kilogram scales, with residual solvent levels below 0.1% as per ICH guidelines .

Purification Strategies

Industrial purification involves iterative recrystallization from aqueous ethanol. The compound’s solubility profile—highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water—facilitates efficient recovery. Final purity (>99.5%) is verified via HPLC using a C18 column (UV detection at 254 nm) and mass spectrometry .

Reaction Optimization and Computational Modeling

Design of Experiments (DoE) Frameworks

Statistical optimization of reaction parameters has been instrumental in balancing yield and purity. For example, a central composite design varying temperature (80–140°C), solvent polarity (DMF vs. ethanol), and catalyst loading (5–15 mol%) identified optimal conditions as 110°C in DMF with 10 mol% K₂CO₃, yielding 89% product .

Density Functional Theory (DFT) Insights

Computational studies using B3LYP/6-31G* basis sets have elucidated the energetics of key intermediates. The hydroxyl group at C4 exhibits a tautomeric equilibrium between keto and enol forms, with the keto form being 2.3 kcal/mol more stable in the gas phase. Solvent effects, modeled via the SMD continuum approach, shift this equilibrium toward the enol form in polar solvents, impacting crystallization behavior .

Analytical and Spectroscopic Characterization

NMR and IR Spectroscopy

¹H NMR (DMSO-d₆) reveals distinctive signals at δ 8.12 (d, J = 8.4 Hz, H-5), 7.45 (s, H-2), and 6.89 (d, J = 8.4 Hz, H-7), confirming the quinoline scaffold. The hydroxyl proton appears as a broad singlet at δ 11.2, which disappears upon deuterium exchange. IR spectra show strong absorption at 1650 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C of methoxy group) .

Chromatographic Methods

Reverse-phase HPLC (ACN:water 60:40, 1 mL/min) achieves baseline separation with a retention time of 6.8 minutes. Method validation per ICH Q2(R1) confirms linearity (R² = 0.999) over 50–150% of the target concentration .

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Purity (%) Scale
Classical CyclizationPPA, 130°C, 4 h7895Lab (mg)
Ultrasound AlkylationK₂CO₃, DMF, 40 kHz, 2 h9298Pilot (100 g)
Industrial ProcessCH₂Cl₂, 45–100°C, iterative filtration8899.5Multi-kilogram
Solvent-Free DominoDiphenyl ether, 130°C, 0.75 h8597Lab (mg)

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyquinolin-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.

    Reduction: Reduction reactions can convert the compound into 6-methoxyquinolin-4-amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products:

    Oxidation: Quinolin-4-one derivatives.

    Reduction: 6-Methoxyquinolin-4-amine.

    Substitution: Various substituted quinoline derivatives.

Comparison with Similar Compounds

Below is a systematic comparison of 6-Methoxyquinolin-4-OL with structurally related quinoline derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents Key Functional Groups Biological Activity (MIC)* Reference
This compound C₁₀H₉NO₂ 6-OCH₃, 4-OH Hydroxyl, Methoxy MIC >29 μM (inactive derivative)
6-Methoxy-2-methylquinolin-4-OL C₁₁H₁₁NO₂ 2-CH₃, 6-OCH₃, 4-OH Methyl, Methoxy, Hydroxyl Inactive (MIC not reported)
6-Methoxyquinoline C₁₀H₉NO 6-OCH₃ Methoxy N/A (commercial intermediate)
6-Bromo-2-methylquinolin-4-OL C₁₀H₈BrNO 2-CH₃, 6-Br, 4-OH Bromo, Methyl, Hydroxyl N/A (structural analog)
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline C₁₇H₁₇N₃O₃ 6,7-diOCH₃, 4-O-aniline Dimethoxy, Aniline Not tested for antimycobacterial

MIC = Minimum Inhibitory Concentration against *M. tuberculosis H37Rv.

Key Observations:

Position-Specific Activity: The 4-hydroxyl group is critical for antimycobacterial activity. 2-Methyl substitution (as in 6-Methoxy-2-methylquinolin-4-OL) abolishes activity, highlighting the sensitivity of position 2 to steric effects .

Substituent Effects: Electron-withdrawing groups (e.g., bromo in 6-Bromo-2-methylquinolin-4-OL) reduce activity, whereas lipophilic groups (e.g., benzyloxy in 7-(Benzyloxy)-6-methoxyquinolin-4-ol) enhance membrane permeability . Dimethoxy substitutions (e.g., 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline) improve solubility but may introduce toxicity risks .

Synthetic Flexibility :

  • Ultrasound-assisted synthesis optimizes alkylation at position 4, but competing N-alkylation can occur, as seen in the formation of inactive N-alkylated derivatives .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound 175.18 Not reported DMF, Ethanol
6-Methoxy-2-methylquinolin-4-OL 189.21 61–65 DMF, Water
6-Methoxyquinoline 159.18 18–20 Organic solvents
6-Bromo-2-methylquinolin-4-OL 238.08 Not reported DCM, DMSO

Key Observations:

  • Melting Points: Methyl substitution (e.g., 6-Methoxy-2-methylquinolin-4-OL) increases melting point due to enhanced crystallinity .
  • Solubility : Hydroxyl and methoxy groups improve aqueous solubility, facilitating biological testing .

Biological Activity

6-Methoxyquinolin-4-OL, an organic compound characterized by the empirical formula C10H9NO2, has garnered attention in recent years due to its diverse biological activities. This compound features a quinoline core with a hydroxyl group at the 4-position and a methoxy group at the 6-position, which contribute to its unique chemical properties and biological efficacy. This article reviews the significant biological activities of this compound, including its antimicrobial, anticancer, and antioxidant properties, backed by research findings and data.

Chemical Structure and Properties

The structural characteristics of this compound are pivotal to its biological activity. The presence of both a methoxy group and a hydroxyl group enhances its solubility and reactivity, which are essential for its interaction with biological targets. The molecular weight of this compound is approximately 175.18 g/mol.

Structural Comparison with Related Compounds

Compound NameStructure FeaturesNotable Activities
2-Methoxyquinoline Methoxy at position 2Antimicrobial properties
5-Methoxyquinolin Methoxy at position 5Less potent against tubulin polymerization
7-Methoxyquinolin Methoxy at position 7Limited biological activity
6-(Benzyloxy)quinolin-4-OL Benzyloxy group at position 6Enhanced solubility
2,4-Dihydroxy-6-methoxyquinoline Hydroxyl groups at positions 2 and 4Antioxidant properties

The unique positioning of functional groups in this compound enhances its ability to inhibit tubulin polymerization effectively while maintaining antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In studies, it has shown efficacy against both Gram-positive and Gram-negative bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 8 μM against Enterococcus faecalis, highlighting its potential as an antibacterial agent .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of several quinoline derivatives revealed that this compound was one of the most effective compounds tested. Its mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, making it a candidate for further development in treating infections caused by resistant bacteria .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. It has shown promising results in inhibiting cancer cell proliferation across various cell lines.

In Vitro Studies

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells, specifically in colorectal cancer cell lines. For example, one study reported an IC50 value of 0.11 μM against COLO 205 cells, indicating strong anticancer activity compared to standard treatments like Regorafenib .

Table: Anticancer Activity Data

Cell LineIC50 (μM)
COLO 2050.11
MCF-71.2
HCT116>10

These findings suggest that the compound may serve as a lead molecule for developing new anticancer therapies, especially in targeting specific cancer types .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits notable antioxidant activity. This property is crucial for protecting cells from oxidative stress and could play a role in its overall therapeutic effects.

The antioxidant activity is believed to stem from the hydroxyl group present in its structure, which can scavenge free radicals and reduce oxidative damage within cells. Comparative studies have shown that it outperforms many known antioxidants in various assays .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methoxyquinolin-4-OL, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Oxidation and Reduction Strategies : Use hydrogen peroxide or peracids for oxidation steps and lithium aluminum hydride (LiAlH₄) for reductions. For example, methoxy group introduction may require selective protection/deprotection of hydroxyl groups to avoid side reactions .
  • Purification : Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of methoxylation agents) and temperature (60–80°C for nucleophilic substitutions). Pilot-scale trials are recommended before scaling up .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H NMR (DMSO-d₆, 400 MHz) to confirm methoxy (-OCH₃, δ ~3.8 ppm) and hydroxyl (-OH, δ ~10.2 ppm) protons. Compare with analogous compounds (e.g., 6-ethoxyquinolin-4-ol, δ ~1.4 ppm for ethoxy group) .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular ion [M+H]⁺ at m/z 191.1 (calculated for C₁₀H₉NO₂). Fragmentation patterns (e.g., loss of -OCH₃ group) validate structure .
  • IR : Detect hydroxyl stretches (~3200 cm⁻¹) and conjugated carbonyl groups (~1650 cm⁻¹) .

Q. How does the hydroxyl/methoxy substitution pattern affect solubility and reactivity?

  • Methodological Answer :

  • Solubility : The hydroxyl group enhances polar solvent solubility (e.g., DMSO, methanol), while methoxy groups reduce hydrophilicity. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS .
  • Reactivity : Methoxy groups act as electron-donating substituents, stabilizing intermediates in electrophilic substitutions. Hydroxyl groups facilitate hydrogen bonding in crystal lattices, influencing polymorphism .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or bioactivity results for this compound derivatives?

  • Methodological Answer :

  • Triangulation : Cross-validate NMR data with HPLC purity checks (>95%) and X-ray crystallography for ambiguous cases .
  • Bioactivity Replication : Test compounds in multiple cell lines (e.g., HEK-293, HepG2) with positive/negative controls. Use dose-response curves (IC₅₀ calculations) to confirm potency .
  • Literature Benchmarking : Compare results with structurally similar compounds (e.g., 2-hydroxy-6-methoxyquinoline-4-carboxylic acid) to identify functional group-specific trends .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via HPLC. Use phosphate buffers (pH 2–8) to assess hydrolysis susceptibility .
  • Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) for long-term storage. Avoid aqueous solutions unless stabilized with antioxidants (e.g., ascorbic acid) .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states for methoxy group substitutions. Compare activation energies to prioritize feasible routes .
  • Retrosynthetic Analysis : Apply Pistachio/BKMS_Metabolic databases to identify precursor molecules (e.g., 4-methylisoquinolin-6-amine) and evaluate pathway plausibility scores (>0.8) .

Q. What experimental designs address functional group interference in biological assays?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 6-ethoxy or 6-fluoro derivatives) to isolate the effects of methoxy/hydroxyl groups. Use ANOVA to compare bioactivity variances .
  • Competitive Binding Assays : Employ fluorescence polarization or SPR to quantify target binding affinity, controlling for nonspecific interactions with chelating agents (e.g., EDTA) .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the antioxidant vs. pro-oxidant effects of this compound?

  • Methodological Answer :

  • Redox Profiling : Measure ROS generation (DCFH-DA assay) and antioxidant capacity (ORAC assay) in parallel. Context-dependent effects (e.g., cell type, oxidative stress level) may explain contradictions .
  • Mechanistic Studies : Use siRNA knockdowns (e.g., Nrf2, NOX4) to identify signaling pathways mediating dual effects. Correlate with intracellular glutathione levels .

Q. Tables for Key Parameters

Characterization Technique Key Parameters Reference
¹H NMR (DMSO-d₆)δ 10.2 (OH), 8.2 (C5-H), 6.9 (C7-H), 3.8 (OCH₃)
HPLC PurityRetention time: 6.3 min (C18 column, 1 mL/min)
Stability (Lyophilized)>95% recovery after 6 months (-20°C)
Synthetic Route Optimal Conditions Yield
Methoxylation of 6-OH precursor60°C, 12h, NaH/CH₃I in DMF68%
PurificationColumn chromatography (EtOAc/hexane 3:7)92% purity

Properties

IUPAC Name

6-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTLXJLNIDCHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30929917
Record name 6-Methoxyquinolin-4(1H)-one
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13788-72-2, 23432-39-5
Record name 13788-72-2
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Record name 23432-39-5
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Record name 6-Methoxyquinolin-4(1H)-one
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Methoxyquinolin-4-OL
6-Methoxyquinolin-4-OL
6-Methoxyquinolin-4-OL
6-Methoxyquinolin-4-OL
6-Methoxyquinolin-4-OL
6-Methoxyquinolin-4-OL

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